2-(4-Methoxyphenyl)pent-4-en-2-ol
CAS No.: 60573-61-7
Cat. No.: VC7731759
Molecular Formula: C12H16O2
Molecular Weight: 192.258
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60573-61-7 |
---|---|
Molecular Formula | C12H16O2 |
Molecular Weight | 192.258 |
IUPAC Name | 2-(4-methoxyphenyl)pent-4-en-2-ol |
Standard InChI | InChI=1S/C12H16O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h4-8,13H,1,9H2,2-3H3 |
Standard InChI Key | IAHNXWMGXSPAHT-UHFFFAOYSA-N |
SMILES | CC(CC=C)(C1=CC=C(C=C1)OC)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
2-(4-Methoxyphenyl)pent-4-en-2-ol has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. The compound’s structure combines a tertiary alcohol moiety at the C2 position with a 4-methoxyphenyl group and a pent-4-enyl chain (Fig. 1). The allylic double bond (C4–C5) introduces geometric flexibility, while the methoxy group enhances electron density in the aromatic ring, influencing reactivity in electrophilic aromatic substitutions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Boiling Point | 118 °C (at 0.02 Torr) |
Density | 1.015 ± 0.06 g/cm³ |
pKa | 14.36 ± 0.29 |
Molecular Weight | 192.25 g/mol |
These properties are critical for predicting solubility, stability, and reactivity in synthetic workflows .
Synthetic Methodologies
Boron-Zinc Exchange and Allylation
A notable route involves the generation of allylzinc intermediates via boron-to-zinc transmetalation. In a protocol by Cui et al., allylboronates react with zinc amides to form allylzinc species, which subsequently undergo nucleophilic addition to ketones. For 2-(4-methoxyphenyl)pent-4-en-2-ol, this method achieves a 99% yield by reacting 4-methoxyacetophenone with in situ-generated allylzinc reagents . The reaction proceeds under mild conditions (-20°C to room temperature) and benefits from excellent functional group tolerance.
Chemoselective Dioxygenation and Reduction
Liu et al. developed a stop-and-flow strategy using phenyliodonium bis(trifluoroacetate) (PIFA) for the dioxygenation of alkenes. Starting from N-(4-methoxyphenyl)pent-4-enamide (11), PIFA in trifluoroethanol (TFE) induces epoxidation, followed by borane-mediated reduction to yield the diol precursor. Subsequent acid-catalyzed cyclization furnishes 2-(4-methoxyphenyl)pent-4-en-2-ol in 79% yield . This method emphasizes the role of solvent polarity and temperature control in achieving chemoselectivity.
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:
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δ 7.34 ppm (doublet, J = 6.9 Hz, 2H): Aromatic protons ortho to the methoxy group.
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δ 6.84 ppm (doublet, J = 6.9 Hz, 2H): Aromatic protons meta to the methoxy group.
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δ 5.66–5.58 ppm (multiplet, 1H): Olefinic proton (C4–H).
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δ 5.09–5.05 ppm (multiplet, 2H): Terminal allylic protons (C5–H₂).
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δ 3.74 ppm (singlet, 3H): Methoxy group.
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δ 1.49 ppm (singlet, 3H): Methyl group adjacent to the alcohol .
The ¹³C NMR spectrum (125 MHz, CDCl₃) confirms the structure:
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δ 158.1 ppm: Oxygenated aromatic carbon (C–O).
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δ 139.9 ppm: Quaternary carbon bearing the hydroxyl group.
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δ 134.0 ppm: Allylic double bond carbons (C4 and C5).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) reveals a sodium adduct at m/z 226.0 ([M + Na]⁺), consistent with the molecular formula. High-resolution mass spectrometry (HRMS) further corroborates the identity with a calculated mass of 226.1202 (C₁₂H₁₆O₂Na) .
Reactivity and Synthetic Applications
Ireland–Claisen Rearrangement
The allylic alcohol moiety participates in sigmatropic rearrangements. For example, Kleinmans et al. utilized 2-(4-methoxyphenyl)pent-4-en-2-ol in photoredox-enabled Ireland–Claisen rearrangements to construct γ,δ-unsaturated carboxylic acids. The reaction proceeds via silyl ketene acetal intermediates, with the methoxy group stabilizing transition states through resonance effects .
Pharmaceutical Intermediates
This compound is a key precursor in the synthesis of velbanamine, a vinca alkaloid with antitumor activity. Liu et al. employed it in a tandem dioxygenation-reduction sequence to install the velbanamine core’s stereochemistry . The methoxyphenyl group directs regioselective functionalization during late-stage modifications.
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